molecular formula C9H12N2O5 B7765908 1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 189282-17-5

1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B7765908
CAS No.: 189282-17-5
M. Wt: 228.20 g/mol
InChI Key: MXHRCPNRJAMMIM-GKROBHDKSA-N
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Description

1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, commonly known as thymidine, is a nucleoside composed of a pyrimidine base (thymine) attached to a deoxyribose sugar. It is a fundamental building block of deoxyribonucleic acid (DNA), playing a crucial role in the storage and transmission of genetic information in living organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thymidine can be synthesized through various methods. One common approach involves the glycosylation of thymine with a protected form of deoxyribose, followed by deprotection. The reaction typically requires an acid catalyst, such as trifluoroacetic acid, and proceeds under mild conditions to yield thymidine.

Industrial Production Methods

Industrial production of thymidine often involves the fermentation of genetically modified microorganisms, such as Escherichia coli, which are engineered to overproduce thymidine. The fermentation broth is then subjected to purification processes, including filtration, crystallization, and chromatography, to obtain high-purity thymidine.

Chemical Reactions Analysis

Types of Reactions

Thymidine undergoes various chemical reactions, including:

    Oxidation: Thymidine can be oxidized to form thymidine glycol, a common DNA lesion.

    Reduction: Thymidine can be reduced to dihydrothymidine under specific conditions.

    Substitution: Thymidine can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.

    Substitution: Various nucleophiles, such as halides or amines, can be used in substitution reactions.

Major Products

    Oxidation: Thymidine glycol.

    Reduction: Dihydrothymidine.

    Substitution: Substituted thymidine derivatives, depending on the nucleophile used.

Scientific Research Applications

Thymidine has numerous applications in scientific research, including:

    Chemistry: Thymidine is used as a precursor in the synthesis of various nucleoside analogs and modified nucleotides.

    Biology: Thymidine is incorporated into DNA during replication, making it a valuable tool for studying DNA synthesis and cell proliferation.

    Medicine: Thymidine analogs are used as antiviral and anticancer agents. For example, azidothymidine (zidovudine) is an antiviral drug used to treat HIV.

    Industry: Thymidine is used in the production of diagnostic reagents and molecular biology kits.

Mechanism of Action

Thymidine exerts its effects by being incorporated into DNA during replication. The deoxyribose sugar of thymidine forms phosphodiester bonds with adjacent nucleotides, creating the backbone of the DNA strand. The thymine base pairs with adenine through hydrogen bonding, ensuring the accurate transmission of genetic information.

Comparison with Similar Compounds

Similar Compounds

    Deoxyuridine: Similar to thymidine but contains uracil instead of thymine.

    Deoxycytidine: Contains cytosine instead of thymine.

    Deoxyadenosine: Contains adenine instead of thymine.

Uniqueness

Thymidine is unique among these compounds due to the presence of the methyl group on the thymine base, which enhances the stability of DNA and protects it from enzymatic degradation. This methyl group also plays a role in the regulation of gene expression and DNA repair processes.

Properties

IUPAC Name

1-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHRCPNRJAMMIM-GKROBHDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940443
Record name 1-(2-Deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189282-17-5
Record name 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-alpha-L-erythro-pentofuranosyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189282175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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